3-Methylpiperazin-2-one

Descripción

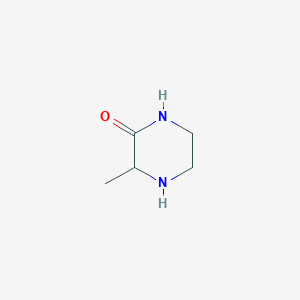

Structure

3D Structure

Propiedades

IUPAC Name |

3-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPUWRUTIOUGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408401 | |

| Record name | 3-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23936-11-0, 78551-38-9 | |

| Record name | 3-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Methyl-2-ketopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-2-ketopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylpiperazin-2-one chemical properties and structure

Abstract

This technical guide provides a comprehensive scientific overview of 3-Methylpiperazin-2-one, a pivotal chiral building block in modern medicinal chemistry. As a valued heterocyclic scaffold, its stereochemically defined structure is integral to the synthesis of numerous pharmacologically active molecules. This document details the compound's fundamental chemical and structural properties, provides a robust, field-proven protocol for its asymmetric synthesis, outlines its spectroscopic profile, and explores its reactivity and applications in drug development. It is intended for researchers, medicinal chemists, and process development scientists who leverage chiral intermediates for the synthesis of complex, single-enantiomer therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound (C₅H₁₀N₂O, Molecular Weight: 114.15 g/mol ) is a six-membered lactam containing two nitrogen atoms. The key feature of this molecule is the chiral center at the C3 position, which gives rise to two distinct enantiomers: (R)-3-Methylpiperazin-2-one (CAS: 922178-61-8) and (S)-3-Methylpiperazin-2-one (CAS: 78551-38-9). This stereocenter is fundamental to its utility, as the biological activity of pharmaceuticals derived from it is often enantiomer-dependent[1].

Structural Conformation and Properties

While a definitive crystal structure for the parent this compound is not publicly available, analysis of related piperazinone derivatives suggests the six-membered ring adopts a distorted chair or twist-boat conformation to minimize steric strain. The presence of the sp²-hybridized carbonyl carbon flattens a portion of the ring.

The molecule possesses both hydrogen bond donors (the amide N-H and the secondary amine N-H) and hydrogen bond acceptors (the carbonyl oxygen and the sp³ nitrogen), rendering it "freely soluble" in polar protic solvents like water and alcohols[1]. This solubility is a critical asset in both synthetic manipulations and the pharmacokinetic profiles of derivative drug candidates.

The basicity of the molecule is a key chemical parameter. While an experimental pKa for this compound is not documented in peer-reviewed literature, we can infer its properties from related structures. Unsubstituted piperazine has two pKa values of approximately 9.73 and 5.35[2]. The presence of the electron-withdrawing amide group adjacent to N1 in this compound is expected to significantly reduce the basicity of both nitrogen atoms. The secondary amine at N4 will be the more basic site, likely exhibiting a pKa several units lower than that of piperazine's first pKa.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀N₂O | [3] |

| Molecular Weight | 114.15 g/mol | [1][3] |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Boiling Point (Predicted) | 289.6 ± 33.0 °C at 760 mmHg | [3][5] |

| Density (Predicted) | 0.992 ± 0.06 g/cm³ | [3][5] |

| pKa (Predicted) | 15.51 ± 0.40 | [3] |

| LogP (XLogP3) | -0.3 to -0.7 | [3] |

| Topological Polar Surface Area (TPSA) | 41.13 Ų | [6] |

Asymmetric Synthesis and Stereochemical Control

The therapeutic relevance of this compound derivatives necessitates strict control over its stereochemistry. The synthesis of enantiomerically pure forms is paramount, as the opposite enantiomer may be inactive or, in some cases, contribute to undesirable off-target effects. A robust and scalable synthesis is detailed in patent literature, proceeding via the intramolecular cyclization of a chiral precursor[7].

Synthetic Workflow

The process begins with a chiral amino acid ester, which dictates the final stereochemistry. For example, D-alanine methyl ester is used to produce the (R)-enantiomer, while L-alanine methyl ester yields the (S)-enantiomer[1]. The key steps involve reductive amination followed by a deprotection-cyclization cascade.

Caption: Asymmetric synthesis workflow for (R)-3-Methylpiperazin-2-one.

Experimental Protocol: Synthesis of (R)-3-Methylpiperazin-2-one

This protocol is adapted from patent CN108129404B and represents a validated method for producing high-purity material[7].

Rationale: The choice of a carbobenzyloxy (Cbz) protecting group for the ethanolamine precursor is strategic; it is stable under the reductive amination conditions but is readily cleaved by catalytic hydrogenation. This allows the deprotection and subsequent intramolecular cyclization to occur in a single, efficient step. Palladium on carbon (Pd/C) is the industry-standard catalyst for this transformation due to its high activity and ease of removal by filtration.

Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

-

Prepare the free base of D-alanine methyl ester from its hydrochloride salt by neutralization with a suitable base (e.g., triethylamine) in a solvent like dichloromethane (DCM).

-

In a separate vessel, dissolve N-Cbz-aminoacetaldehyde in methanol.

-

To the N-Cbz-aminoacetaldehyde solution, add the prepared D-alanine methyl ester solution. Stir for 15 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath. This temperature control is critical to prevent the premature reduction of the aldehyde.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction to completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired diamine precursor.

Step 2: Synthesis of (R)-3-Methylpiperazin-2-one

-

In a high-pressure hydrogenation vessel, dissolve 10 g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100 mL of methanol.

-

Carefully add 3 g of 10% Palladium on Carbon (Pd/C) catalyst (as a 50% wet paste for safety).

-

Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas to 1.8 MPa (approx. 260 psi).

-

Stir the mixture vigorously at room temperature overnight. The reaction is typically complete within 12-16 hours.

-

Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by silica gel column chromatography (eluent system: ethyl acetate/methanol 9/1) to afford (R)-3-Methylpiperazin-2-one as a white solid. This process reportedly yields the product with 98.2% HPLC purity and 98.3% enantiomeric excess (ee)[7].

Spectroscopic and Analytical Profile

Unambiguous characterization of this compound is essential for quality control and regulatory submission. A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule's identity, purity, and stereochemical integrity.

Spectroscopic Data

The following tables summarize the key spectroscopic data for structural elucidation.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.48 | s | 1H | Amide NH -1 |

| 3.58 - 2.99 | m | 5H | CH ₂-5, CH ₂-6, CH -3 |

| 2.12 | s | 1H | Amine NH -4 |

| 1.42 - 1.40 | d | 3H | CH ₃ |

Source: CN108129404B[7]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~170 - 175 | C =O (Amide Carbonyl) |

| ~50 - 60 | C H (Chiral Center C3) |

| ~40 - 50 | C H₂ (Ring Carbons C5, C6) |

| ~15 - 20 | C H₃ (Methyl Carbon) |

Note: These are typical chemical shift ranges based on data for similar piperazinone structures, as specific experimental data is not widely published[1].

Table 3: Mass Spectrometry Data

| m/z Ratio | Ion Species | Ionization Method |

|---|---|---|

| 115.16 | [M+H]⁺ | Electrospray (ESI+) |

| 137.15 | [M+Na]⁺ | Electrospray (ESI+) |

Source: CN108129404B[7]

Table 4: Predicted FT-IR Spectroscopic Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Amine & Amide |

| 2980 - 2850 | C-H Stretch | Alkyl |

| 1680 - 1640 | C=O Stretch (Amide I) | Lactam |

| 1570 - 1515 | N-H Bend (Amide II) | Lactam |

Analytical Workflow for Stereochemical Validation

Confirming the enantiomeric excess (ee) is the most critical analytical task. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.

Caption: Analytical workflow for chiral purity determination by HPLC.

Protocol: Chiral HPLC Method Development

Rationale: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are highly effective for separating a broad range of chiral compounds, including basic amines[5]. A normal-phase method often provides better selectivity. The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial to prevent peak tailing by masking active silanol sites on the silica support that can interact strongly with the basic N4 amine.

-

System Preparation:

-

HPLC System: A standard HPLC with a UV detector.

-

Column: A polysaccharide-based chiral column, e.g., Chiralpak® IC or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A starting mobile phase of Hexane/Ethanol (90:10 v/v) with 0.1% Diethylamine (DEA). Degas the mobile phase thoroughly.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV at 205 nm (as the molecule lacks a strong chromophore)[5].

-

-

Sample Preparation:

-

Prepare a racemic (50:50 mixture of R and S) standard of this compound at ~0.5 mg/mL in the mobile phase.

-

Prepare the synthesized batch sample at the same concentration.

-

Filter all samples through a 0.45 µm syringe filter before injection.

-

-

Analysis Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved (~30-60 minutes).

-

Inject 10 µL of the racemic standard to identify the retention times (t_R) for both the (R) and (S) enantiomers and to confirm baseline separation (Resolution > 1.5).

-

Inject 10 µL of the synthesized sample.

-

Integrate the peak areas for both enantiomers.

-

-

Data Analysis and Optimization:

-

Calculate the enantiomeric excess (% ee) using the areas of the major (A_major) and minor (A_minor) peaks: % ee = [(A_major - A_minor) / (A_major + A_minor)] * 100.

-

If resolution is poor, method optimization is required. Systematically adjust the ratio of Hexane to the alcohol modifier (Ethanol or Isopropanol). Decreasing the alcohol content generally increases retention and may improve resolution. The choice of alcohol or the addition of other modifiers can also be explored.

-

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in its capacity for further functionalization. The piperazinone core contains two distinct nitrogen atoms: the N1 amide nitrogen and the N4 secondary amine nitrogen. The N4 amine is significantly more nucleophilic and basic, making it the primary site for derivatization reactions such as alkylation and arylation.

Caption: Key derivatization pathways for this compound.

Protocol: General Procedure for N-Alkylation

Rationale: This is a standard nucleophilic substitution reaction. A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the N4 amine, generating the nucleophile in situ without competing in the reaction. Acetonitrile (ACN) is a common polar aprotic solvent for such reactions.

-

To a solution of this compound (1.0 eq.) in acetonitrile, add a solid base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Add the desired alkylating agent (e.g., an alkyl bromide or iodide) (1.1 eq.).

-

Heat the reaction mixture to 60-80 °C and stir until completion (monitor by TLC or LC-MS).

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate and purify the residue by flash column chromatography or crystallization to obtain the N4-alkylated product.

Protocol: General Procedure for N-Arylation (Buchwald-Hartwig Amination)

Rationale: The formation of a C(aryl)-N bond is a challenging transformation that cannot be accomplished by simple nucleophilic substitution. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose[8]. The choice of catalyst, ligand, and base is critical and depends on the specific substrates[9]. A common system involves a palladium(0) source (often generated in situ from Pd₂(dba)₃), a bulky electron-rich phosphine ligand (like BINAP), and a strong, non-nucleophilic base (like NaOt-Bu)[10].

-

In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., aryl bromide) (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., BINAP, 2-10 mol%).

-

Add a strong base, such as sodium tert-butoxide (NaOt-Bu) (1.4 eq.).

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by flash column chromatography to yield the N4-aryl derivative.

Applications in Drug Discovery

The true value of this compound is realized in its role as a versatile scaffold in drug discovery. Its rigid, chiral structure allows it to present appended pharmacophoric groups in a well-defined three-dimensional orientation, which is crucial for selective binding to biological targets.

-

Fezolinetant Intermediate: The (S)-enantiomer, (S)-3-Methylpiperazin-2-one, is a known impurity and likely a key building block in the synthesis of Fezolinetant (Veozah™)[1][11][12]. Fezolinetant is a first-in-class neurokinin-3 (NK3) receptor antagonist for the treatment of vasomotor symptoms associated with menopause[13].

-

Neuropathic Pain Ligands: Research into selective ligands for the Cavα2δ-1 subunit of voltage-gated calcium channels, a target for neuropathic pain, has shown that pharmacological activity can reside exclusively in a specific enantiomer of a piperazinyl derivative, underscoring the importance of chiral building blocks like this compound[1].

-

Anticancer Agents: Piperazine derivatives have been extensively explored as anticancer agents. N-methyl piperazine moieties have been incorporated into novel compounds showing cytotoxic activity against human cancer cell lines, with a proposed mechanism involving the inhibition of the epidermal growth factor receptor (EGFR)[3].

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting by trained personnel.

-

Hazards: The compound is classified as causing serious eye irritation (H319) and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334)[14]. It is a respiratory sensitizer.

-

Personal Protective Equipment (PPE): Standard laboratory PPE should be worn at all times, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended[5].

References

- 1. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]

- 2. uregina.ca [uregina.ca]

- 3. benchchem.com [benchchem.com]

- 4. (S)-3-Methylpiperazin-2-one | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 8. Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Fezolinetant Impurities | SynZeal [synzeal.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 3-Methylpiperazin-2-one: Pathways, Protocols, and Mechanistic Insights

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpiperazin-2-one is a chiral heterocyclic compound of considerable importance in medicinal chemistry and pharmaceutical development.[1] Its structurally rigid, stereochemically defined framework serves as a pivotal building block for the synthesis of a diverse array of pharmacologically active molecules, where a specific enantiomeric form is frequently critical for therapeutic efficacy and safety.[1][2] This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on a robust and widely employed method involving reductive amination followed by intramolecular cyclization. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-tested protocols, and present comparative data to inform synthetic strategy. This document is intended to equip researchers and process chemists with the foundational knowledge required to efficiently synthesize this valuable intermediate for applications in drug discovery and development.

Strategic Overview: The Importance of a Convergent Approach

The synthesis of chiral molecules like this compound demands precise control over stereochemistry. While multiple strategies exist, the most effective and scalable pathways are often convergent, building the core heterocyclic structure from readily available chiral precursors. The dominant strategy, which we will explore in depth, leverages the chirality of natural amino acids, specifically L- or D-alanine, to set the stereocenter at the C3 position of the piperazinone ring.[2][3] This approach is favored for its reliability, high enantiomeric purity, and the predictability of its outcomes.

The core logic involves a multi-step sequence beginning with the formation of a key chiral diamine derivative, which is then induced to cyclize. The choice of starting materials and protecting groups is critical, as it dictates the reaction conditions and the ultimate efficiency of the synthesis.

Primary Synthesis Pathway: Reductive Amination and Spontaneous Intramolecular Cyclization

This pathway is a cornerstone for producing enantiomerically pure this compound and is well-documented in patent literature, underscoring its industrial relevance.[1][3] The overall transformation can be conceptually broken down into three main stages: aldehyde formation, reductive amination to form a key diamine intermediate, and a final deprotection step that triggers a spontaneous cyclization.

Mechanistic Breakdown and Rationale

The sequence begins with a protected amino alcohol and a chiral amino acid ester. The choice to use a protected form, such as a benzyloxycarbonyl (Cbz) group, is deliberate; it prevents unwanted side reactions at the nitrogen atom during the initial oxidation step and can be removed under conditions that simultaneously facilitate the final ring closure.[2][3]

-

Oxidation: A protected ethanolamine, such as N-Cbz-ethanolamine, is oxidized to the corresponding N-Cbz-aminoacetaldehyde. This step is critical, as the resulting aldehyde is the electrophilic partner for the subsequent amination. A TEMPO-based oxidation system is often preferred for its mild conditions and high selectivity, preventing over-oxidation to the carboxylic acid.[3]

-

Reductive Amination: The crude aldehyde is reacted with a chiral amino acid ester (e.g., L-alanine methyl ester to yield the (S)-enantiomer). This reaction forms an imine intermediate in situ, which is immediately reduced to the secondary amine.[4][5] The choice of reducing agent is key to a self-validating system. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion), driving the reaction forward.[3][5] Careful temperature control (e.g., -10 to 0 °C) is essential to prevent the reduction of the aldehyde itself.[3]

-

Deprotection and Intramolecular Cyclization: The resulting chiral diamine derivative is subjected to catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere efficiently cleaves the Cbz protecting group.[1][3] The removal of this group unmasks a primary amine, which is now perfectly positioned to perform an intramolecular nucleophilic attack on the adjacent ester carbonyl. This attack is thermodynamically favorable and proceeds spontaneously to form the stable six-membered lactam ring of this compound, releasing methanol as a byproduct.[2]

Visualizing the Primary Synthesis Workflow

Caption: Primary synthesis pathway for (S)-3-Methylpiperazin-2-one.

Experimental Protocol: Synthesis of (R)-3-Methylpiperazin-2-one

This protocol is synthesized from methodologies described in the patent literature.[1][3] It serves as a robust template for laboratory-scale synthesis.

Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

-

Aldehyde Preparation: Prepare N-Cbz-aminoacetaldehyde via TEMPO-mediated oxidation of N-Cbz-ethanolamine as per established literature procedures.[3]

-

Reaction Setup: In a reaction vessel maintained at -10 °C to 0 °C, dissolve D-alanine methyl ester hydrochloride and a non-nucleophilic base (e.g., triethylamine) in a suitable alcohol solvent like methanol.

-

Reductive Amination: To this solution, add the previously prepared N-Cbz-aminoacetaldehyde, followed by the portion-wise addition of sodium triacetoxyborohydride (NaBH(OAc)₃). The low temperature is critical to prevent premature reduction of the aldehyde.

-

Monitoring: Stir the reaction mixture at low temperature and monitor its progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

-

Work-up: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude diamine intermediate can be purified by silica gel column chromatography.

Step 2: Hydrogenolysis and Intramolecular Cyclization to (R)-3-Methylpiperazin-2-one

-

Reaction Setup: Dissolve the purified diamine intermediate (e.g., 10g) in methanol (e.g., 100 mL) in a high-pressure hydrogenation vessel.[1]

-

Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, e.g., 3g) to the solution.[3]

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 1.8 MPa.[1][3]

-

Reaction: Stir the mixture vigorously at room temperature overnight. Monitor the reaction to completion using HPLC.[3]

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography, typically using an ethyl acetate/methanol (e.g., 9:1) eluent system, to afford (R)-3-methylpiperazin-2-one as a white solid.[1][3]

Performance Data

The following table summarizes representative quantitative data for the final cyclization step, demonstrating the efficiency of this method.

| Starting Material | Product | Yield | HPLC Purity | Enantiomeric Excess (ee) | Reference |

| Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate | (R)-3-methylpiperazin-2-one | 91% | 98.2% | 98.3% | [3] |

| Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate | (S)-3-methylpiperazin-2-one | 90% | 98.1% | 98.0% | [3] |

Alternative Synthetic Strategies

While the reductive amination/cyclization pathway is robust, other methods offer alternative approaches that may be advantageous in specific contexts.

Modification of Pre-existing Scaffolds

An alternative strategy involves starting with a commercially available, pre-functionalized piperazine derivative. For example, tert-butyl (S)-3-methylpiperazine-1-carboxylate can serve as a starting point.[2] This approach leverages a pre-formed, chirally-pure ring system. The remaining secondary amine can be subjected to various reactions, such as N-alkylation or coupling, to build more complex molecular architectures. The final step would involve the removal of the protecting group (e.g., Boc) to yield the desired product. This method is often more direct but is entirely dependent on the commercial availability and cost of the chiral starting material.

Caption: Conceptual workflow for modifying a pre-existing piperazine core.

Catalytic Asymmetric Hydrogenation of Pyrazin-2-ols

A more modern and atom-economical approach involves the asymmetric hydrogenation of pyrazin-2-ol precursors.[6][7] This method uses a chiral catalyst, often based on palladium, to directly hydrogenate an aromatic pyrazine ring, creating the chiral piperazin-2-one structure with high enantioselectivity.[6][7] This strategy is highly appealing from a green chemistry perspective and can provide access to a wide range of substituted piperazinones by varying the substituents on the starting pyrazin-2-ol. The development of effective catalysts is the primary challenge of this approach, but it represents a powerful tool for constructing this privileged scaffold.

Conclusion

The synthesis of this compound is a well-established process, with the reductive amination of alanine esters followed by catalytic deprotection and spontaneous cyclization standing out as the most reliable and high-yielding method for producing enantiomerically pure material.[1][2][3] The causality of this pathway is clear: the chirality is sourced from an inexpensive amino acid, and the final ring-closing is an elegant, self-driven intramolecular reaction. For researchers requiring this key intermediate, this method provides a robust and scalable blueprint. Concurrently, emerging techniques like the asymmetric hydrogenation of pyrazine derivatives highlight the continuous innovation in synthetic chemistry, promising even more efficient and sustainable routes to this valuable building block in the future.[6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

thermodynamic and physical properties of 3-Methylpiperazin-2-one

An In-depth Technical Guide to the Physicochemical and Thermodynamic Properties of (R)-3-Methylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Methylpiperazin-2-one is a chiral heterocyclic compound that has emerged as a cornerstone building block in modern medicinal chemistry.[1] Its rigid, stereochemically defined structure is a privileged scaffold, integral to the development of numerous therapeutic agents. This guide provides a comprehensive technical overview of its fundamental physicochemical and thermodynamic properties. We will explore established data, detail the experimental protocols for their validation, and explain the scientific reasoning behind these methodologies to ensure accuracy and reproducibility. This document is intended to serve as a practical, field-proven resource for professionals utilizing this compound in drug discovery and development.

Core Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development. These characteristics dictate handling, formulation, and reaction conditions. While data is available across various sources, this guide consolidates the most relevant information and underscores the importance of experimental verification. The data presented here primarily pertains to the (R)-enantiomer, which is of high interest as a chiral intermediate in asymmetric synthesis.[1]

Table 1: Core Physicochemical Properties of (R)-3-Methylpiperazin-2-one

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀N₂O | [2][3][4] |

| Molecular Weight | 114.15 g/mol | [2][3][5] |

| CAS Number | 922178-61-8 | [2][3][5] |

| Appearance | Crystalline Solid, Light yellow to yellow | [6][7] |

| Predicted Boiling Point | 289.6 ± 33.0 °C | [3][6][8] |

| Predicted Density | 0.992 ± 0.06 g/cm³ | [3][8][9] |

| Calculated Water Solubility | 302 g/L (at 25 °C) | [1][9] |

Experimental Validation of Key Physical Properties

While tabulated data provides a crucial starting point, empirical validation is a cornerstone of scientific integrity. The following protocols are designed as self-validating systems, providing not just a result, but confidence in that result.

Melting Point Determination for Purity Assessment

Expertise & Experience: The melting point is more than a physical constant; it is a sensitive indicator of purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure crystalline solid. Impurities depress and broaden the melting range. The capillary method described is a standard, reliable technique for this determination.[10]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the (R)-3-Methylpiperazin-2-one sample is thoroughly dried to remove any residual solvent. Finely crush the crystalline solid into a powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Heating Profile: Begin heating at a rapid rate until the temperature is ~15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Causality Behind Experimental Choices: A slow heating ramp near the melting point is critical. It ensures the system remains in thermal equilibrium, allowing the thermometer reading to accurately reflect the temperature of the sample. Rushing this step is a common source of erroneously high and broad melting ranges.

Caption: Workflow for Accurate Melting Point Determination.

Aqueous Solubility Quantification

Expertise & Experience: Solubility dictates bioavailability, formulation possibilities, and the design of purification processes. The shake-flask method is the gold-standard for determining equilibrium solubility, as it ensures the solution is truly saturated.[11]

Protocol: Equilibrium Shake-Flask Method

-

System Preparation: Add an excess amount of solid (R)-3-Methylpiperazin-2-one to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The presence of excess solid is visually confirmed throughout the experiment.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Cease agitation and allow the suspension to settle. To ensure complete removal of undissolved solid, withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter.

-

Analysis: Accurately dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Convert the measured concentration into the desired units (e.g., mg/mL or µM).

Trustworthiness: This protocol is self-validating. Taking samples at multiple time points (e.g., 24h and 48h) and finding no significant change in concentration confirms that equilibrium has been reached. The use of a specific, quantitative analytical method like HPLC ensures that only the compound of interest is being measured.

Key Thermodynamic Properties in Drug Development

Beyond basic physical properties, thermodynamic parameters like pKa and logP are critical for predicting a molecule's behavior in a biological environment (ADME - Absorption, Distribution, Metabolism, and Excretion).

Acid Dissociation Constant (pKa)

The pKa governs the ionization state of a molecule at a given pH, which profoundly affects its solubility, membrane permeability, and target binding. 3-Methylpiperazin-2-one has two basic nitrogen atoms, and thus will have two pKa values corresponding to the protonation equilibria of the two secondary amines.

Table 2: Predicted and Related Experimental pKa Values

| Ionizable Group | Predicted pKa | Experimental pKa of Related Compounds | Source(s) |

| Secondary Amine (N1-H₂)⁺ | ~9.7 | Piperazine: 9.73 | [12][13] |

| Secondary Amine (N4-H)⁺ | ~5.3 | Piperazine: 5.35 | [12][13] |

| Amide N-H | ~15.5 | General Amide (Predicted) | [3][6][14] |

Authoritative Grounding & Interpretation: While some software predicts a single pKa around 15.5 for the amide proton, this is physiologically irrelevant as it is not ionizable under aqueous conditions.[3][6][14] The critical pKa values are those of the two ring nitrogens. Experimental data for the parent compound, piperazine, shows pKa values of 9.73 and 5.35.[12][13] The methyl group on this compound is expected to have a minor electronic effect, so its pKa values should be very similar to those of piperazine. Potentiometric titration is the standard method for experimental verification.

Octanol-Water Partition Coefficient (logP)

The logP value is the primary measure of a compound's lipophilicity. It is a key determinant of its ability to cross biological membranes, its plasma protein binding, and its overall pharmacokinetic profile.

Table 3: Computationally Predicted logP Values

| Prediction Method | Predicted logP | Source(s) |

| XLOGP3 | -0.68 to -0.30 | [3][8][15] |

| iLOGP | -1.31 | [15] |

| WLOGP | -1.67 | [15] |

| MLOGP | -0.78 | [15] |

| Consensus logP | ~ -0.7 to -0.9 | [2][5] |

Expertise & Experience: The consensus from various computational models indicates that (R)-3-Methylpiperazin-2-one is a hydrophilic compound (logP < 0). This is expected given the presence of two amine and one amide group, which are all capable of hydrogen bonding. The shake-flask method, as outlined by the OECD, remains the most reliable experimental approach for logP determination. The workflow is analogous to the solubility determination, involving partitioning between pre-saturated n-octanol and water, followed by quantification in each phase.

Caption: Relationship between core properties and ADME behavior.

Safety, Handling, and Storage

Trustworthiness: Safe laboratory practice is non-negotiable. All information should be confirmed by consulting the most current Safety Data Sheet (SDS) provided by your supplier.

-

Hazard Identification: (R)-3-Methylpiperazin-2-one is classified as causing serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][16]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.[16]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating and inhaling dust. Avoid contact with skin and eyes.[16][17]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C.[6] Keep in a dry, cool place.

References

- 1. benchchem.com [benchchem.com]

- 2. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. (S)-3-Methylpiperazin-2-one | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. (R)-3-Methylpiperazin-2-one | 922178-61-8 [chemicalbook.com]

- 7. (3R)-3-Methylpiperazin-2-one | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. CAS # 922178-61-8, (R)-3-Methylpiperazin-2-one - chemBlink [chemblink.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. uregina.ca [uregina.ca]

- 13. Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

- 14. 922178-61-8 CAS MSDS ((R)-3-Methylpiperazin-2-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. 922178-61-8 | (R)-3-Methylpiperazin-2-one | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-Methylpiperazin-2-one

This guide provides a comprehensive technical overview of the solubility of 3-Methylpiperazin-2-one, a chiral building block of significant interest in contemporary drug discovery and development.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the core principles governing the solubility of this versatile molecule, outlines robust experimental methodologies for its determination, and discusses the critical factors that influence its behavior in various solvent systems.

Introduction to this compound: A Key Chiral Intermediate

This compound is a heterocyclic compound featuring a six-membered lactam ring. Its chiral center makes it a valuable intermediate in the synthesis of complex, single-enantiomer therapeutic agents, where specific stereochemistry is often crucial for pharmacological activity and safety.[1] The piperazinone motif is known to enhance properties like water solubility and bioavailability in drug molecules.[2] Given its importance, a thorough understanding of its solubility characteristics is paramount for its effective use in synthesis, formulation, and purification processes.

Molecular Structure and Physicochemical Properties:

-

Structure:

-

Key Features: The molecule possesses both hydrogen bond donors (the two N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), as well as a non-polar methyl group. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a useful preliminary guide.[5][6]

-

Polar Solvents: Polar solvents, such as water, methanol, and ethanol, are expected to be effective at dissolving this compound. The ability of the solvent to form hydrogen bonds with the amide and amine groups of the solute will facilitate the disruption of the crystal lattice and subsequent solvation.

-

Non-polar Solvents: In non-polar solvents like hexane or toluene, the solubility is anticipated to be significantly lower. The strong hydrogen bonding between this compound molecules in the solid state is unlikely to be overcome by the weaker van der Waals forces offered by these solvents.

-

Aprotic Polar Solvents: Solvents like acetone or ethyl acetate, which are polar but lack hydrogen bond donating capabilities, will likely exhibit intermediate solubilizing power.

The dissolution process can be either endothermic or exothermic, and its temperature dependence is a key characteristic.[7] For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[5][7]

Experimental Determination of Solubility

While theoretical predictions are valuable, precise and reliable solubility data must be determined experimentally. The isothermal equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[2][8][9]

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent.

Materials and Equipment:

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to confirm the necessary duration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the saturated solution from the excess solid, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

-

Accurately weigh the filtered aliquot.

-

-

Quantification:

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the results in units such as g/L or mg/mL.

-

Visual Representation of the Experimental Workflow

The following diagram illustrates the key stages of the equilibrium shake-flask solubility determination method.

Caption: Workflow for Equilibrium Solubility Determination.

Solubility Profile of this compound

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for (R)-3-Methylpiperazin-2-one.

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water | 25 | 302 | Calculated |

Data obtained from ChemBlink, calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02.[9]

Qualitative Solubility Predictions in Common Organic Solvents

Based on the principles of "like dissolves like" and the molecular structure of this compound, a qualitative prediction of its solubility in common laboratory solvents can be made. These predictions should be confirmed by experimental determination.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol | High | Strong hydrogen bonding potential between solvent and solute. |

| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Dipole-dipole interactions and some hydrogen bond accepting capabilities facilitate dissolution. |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Weaker interactions compared to polar protic and aprotic solvents. |

| Non-polar | Hexane, Toluene, Diethyl Ether | Low | Lack of favorable intermolecular interactions to overcome the solute's crystal lattice energy. |

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound.[10]

-

Temperature: As with most solids, the solubility of this compound is expected to increase with temperature.[5][11] This is a critical consideration for processes such as recrystallization for purification.

-

pH (in aqueous solutions): The presence of two nitrogen atoms in the ring suggests that this compound will have a pKa and its solubility in aqueous media will be pH-dependent. In acidic solutions, protonation of the nitrogen atoms will lead to the formation of a more soluble salt.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively engage in hydrogen bonding and/or strong dipole-dipole interactions with the solute will be a better solvent.

-

Crystal Polymorphism: The existence of different crystalline forms (polymorphs) of this compound could lead to variations in solubility. The most stable polymorph will typically have the lowest solubility. It is crucial to characterize the solid form being used in solubility studies.

Conclusion

This compound is a vital chiral building block in pharmaceutical research and development. This guide has provided a detailed overview of the theoretical and practical aspects of its solubility. While quantitative experimental data in organic solvents is sparse, the provided experimental protocol offers a robust framework for researchers to generate this critical information. A comprehensive understanding of the factors influencing the solubility of this compound is essential for optimizing reaction conditions, developing effective purification strategies, and formulating final drug products.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. echemi.com [echemi.com]

- 4. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ascendiacdmo.com [ascendiacdmo.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Unlocking the Therapeutic Promise of 3-Methylpiperazin-2-one: A Technical Guide to Investigating its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazinone Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine moiety is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Its unique physicochemical properties, including solubility, basicity, and conformational flexibility, allow it to favorably interact with diverse biological targets.[2] Within this class, the piperazin-2-one scaffold, a six-membered lactam ring, offers a rigidified structure that can enhance target specificity and improve pharmacokinetic profiles.[5][6] 3-Methylpiperazin-2-one, a simple chiral derivative, represents a key building block for the synthesis of more complex and potentially therapeutic molecules.[7][8] While direct biological data on this compound itself is limited, extensive research on its derivatives provides a strong rationale for investigating its potential across several key therapeutic areas. This guide will delve into the theoretical framework and practical methodologies for exploring the latent biological activities of this promising scaffold.

Postulated Biological Activities and Investigational Strategies

Based on the established activities of closely related piperazinone and piperazine derivatives, several key areas of investigation are proposed for this compound. The chirality of this molecule is a critical consideration, as different enantiomers can exhibit distinct pharmacological effects.[7][8]

Anticancer Potential: Targeting Key Signaling Pathways

Derivatives of (R)-3-Methylpiperazin-2-one have demonstrated significant cytotoxic activity against various human cancer cell lines, including lung, colon, and pancreatic carcinomas.[9] The proposed mechanism for some of these derivatives involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[9]

Furthermore, the broader piperazine scaffold is a common feature in numerous kinase inhibitors targeting pathways crucial for cancer progression, such as:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Numerous inhibitors incorporating a piperazine or similar heterocyclic structure have been developed.[1][10][11][12]

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in cell adhesion, growth, and motility. Piperazine-containing compounds have been identified as potent Src inhibitors.[7][13]

-

BCR-ABL: This fusion protein is the hallmark of chronic myeloid leukemia (CML). The piperazine moiety is a key component of several effective BCR-ABL inhibitors.[5][14][15][16]

Caption: Workflow for investigating the anticancer potential of this compound.

Antimicrobial Activity: A Scaffold for Novel Antibiotics and Antifungals

Piperazine derivatives have a long history of use as antimicrobial agents.[2][4][17][18][19] They have been shown to be effective against a range of bacterial and fungal pathogens, including resistant strains.[20] The mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganism. Given the urgent need for new antimicrobial agents, this compound represents a valuable starting point for the development of novel therapeutics in this area.

Neurological and CNS Activity: Modulating Neurotransmitter Receptors

The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS).[21][22] Derivatives have been shown to interact with a variety of neurotransmitter receptors, including opioid receptors.[22][23] The rigidified structure of the piperazin-2-one ring could impart selectivity for specific receptor subtypes, potentially leading to the development of novel treatments for pain, depression, and other neurological disorders.

Experimental Protocols

Protocol 1: General Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

1. Cell Culture:

- Culture human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

2. Cell Seeding:

- Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

3. Compound Treatment:

- Prepare a stock solution of this compound in DMSO.

- Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

- Replace the media in the 96-well plate with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

4. Incubation:

- Incubate the plate for 48-72 hours.

5. MTT Assay:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Kinase Inhibition Assay (Example: Src Kinase)

This protocol describes a general method for evaluating the inhibitory activity of this compound against a specific kinase.

1. Reagents and Materials:

- Recombinant human Src kinase.

- Src-specific peptide substrate.

- ATP.

- Kinase assay buffer.

- This compound.

- Positive control inhibitor (e.g., Dasatinib).

- ADP-Glo™ Kinase Assay kit (Promega) or similar.

2. Assay Procedure:

- Prepare serial dilutions of this compound and the positive control in kinase assay buffer.

- In a 96-well plate, add the kinase, the peptide substrate, and the test compound or control.

- Initiate the reaction by adding ATP.

- Incubate at room temperature for a specified time (e.g., 60 minutes).

- Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ kit instructions.

3. Data Analysis:

- Calculate the percentage of kinase inhibition for each concentration of the compound relative to the no-inhibitor control.

- Determine the IC50 value using non-linear regression analysis.

"Growth Factor" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Receptor Tyrosine Kinase" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"PI3K" [fillcolor="#FBBC05", fontcolor="#202124"];

"PIP2" [shape=ellipse, style=filled, fillcolor="#F1F3F4"];

"PIP3" [shape=ellipse, style=filled, fillcolor="#F1F3F4"];

"Akt" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"mTORC1" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell Growth & Proliferation" [shape=cds, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

"Piperazinone Inhibitor" [shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Growth Factor" -> "Receptor Tyrosine Kinase";

"Receptor Tyrosine Kinase" -> "PI3K";

"PI3K" -> "PIP3" [label="Converts"];

"PIP2" -> "PI3K" [style=dashed];

"PIP3" -> "Akt" [label="Activates"];

"Akt" -> "mTORC1" [label="Activates"];

"mTORC1" -> "Cell Growth & Proliferation";

"Piperazinone Inhibitor" -> "PI3K" [label="Inhibits", color="#EA4335", style=bold];

}

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a piperazinone-based compound.

Data Summary and Structure-Activity Relationships (SAR)

While quantitative data for this compound is not yet available, the following table summarizes representative data for related piperazine and piperazinone derivatives to guide future investigations.

| Compound Class | Target/Activity | Representative IC50/MIC | Reference |

| Piperazine-vindoline conjugates | Anticancer (various cell lines) | 1.00 - 9.36 µM | [24] |

| Diacylated piperazines | Bcr-Abl inhibition | Sub-micromolar | [5][15] |

| Piperazine-purine analogs | c-Src kinase inhibition | Nanomolar range | [7] |

| Diketopiperazines | Anticancer (A549 & HeLa cells) | 0.7 - 8.9 µM | [25] |

| Piperazine derivatives | Antibacterial (various strains) | 3.1 - 25 µg/mL | [17] |

Key SAR Insights:

-

N-Substitution: Modifications at the nitrogen atoms of the piperazine ring are crucial for modulating biological activity and pharmacokinetic properties.[26][27]

-

C-Substitution: Introducing substituents on the carbon atoms of the piperazine ring can enhance target specificity.

-

Chirality: The stereochemistry of chiral centers, such as the methyl group in this compound, can profoundly impact biological activity.[7][8]

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. The wealth of data on its derivatives strongly suggests its potential as a lead structure for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and neurology. The experimental strategies outlined in this guide provide a robust framework for systematically evaluating its biological activities and elucidating its mechanisms of action. Future research should focus on the synthesis and evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships and identify lead candidates for further preclinical development. The chiral nature of this molecule should be a central consideration in these efforts, with separate evaluation of the (R) and (S) enantiomers to unlock their full therapeutic potential.

References

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apjhs.com [apjhs.com]

- 5. researchgate.net [researchgate.net]

- 6. (R)-3-Methylpiperazin-2-one | 922178-61-8 [chemicalbook.com]

- 7. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of novel Bcr-Abl inhibitors with diacylated piperazine as the flexible linker - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. m.chem960.com [m.chem960.com]

- 17. ijbpas.com [ijbpas.com]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 20. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijrrjournal.com [ijrrjournal.com]

- 22. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. benthamdirect.com [benthamdirect.com]

- 27. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Discovery and History of 3-Methylpiperazin-2-one

Foreword: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperazinone core is considered a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds. Among its derivatives, This compound has emerged as a particularly valuable chiral building block. Its deceptively simple structure, featuring a six-membered lactam ring with a stereocenter at the 3-position, provides a rigid and versatile starting point for the synthesis of complex, high-value molecules. The journey of this compound, from its initial hazardous synthesis to the elegant and stereoselective methods employed today, mirrors the broader evolution of synthetic organic chemistry and the increasing demand for enantiomerically pure pharmaceuticals. This guide provides an in-depth exploration of the discovery, historical synthetic routes, and modern applications of this compound, tailored for researchers and professionals in drug development.

Initial Discovery and Early Synthetic Approaches: A Hazardous Beginning

The earliest documented synthesis of a this compound structure dates back to the mid-20th century. A 1952 patent describes a method involving the reaction of ethylenediamine, acetaldehyde, and hydrocyanic acid.[1] This approach, while foundational, utilized highly toxic and volatile reagents, posing significant safety and environmental challenges. The process was a straightforward multicomponent reaction, but the inherent dangers of handling hydrocyanic acid made it unsuitable for large-scale and safe production.

Later, a more accessible, albeit still racemic, method was reported. This involved the simple heating of ethylenediamine with methyl 2-bromopropionate in an alcohol solvent.[1] While this route avoided the extreme toxicity of cyanide, it lacked stereocontrol, producing a 1:1 mixture of the (R) and (S) enantiomers. For the burgeoning pharmaceutical industry, which was beginning to recognize the critical role of chirality in drug efficacy and safety, racemic mixtures were becoming increasingly inadequate.[2] These early methods laid the groundwork but also highlighted a critical need for more refined, efficient, and stereoselective synthetic strategies.

The Chirality Imperative: Evolution to Asymmetric Synthesis

The therapeutic activity of a chiral drug molecule often resides in a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects.[2] This principle drove the development of asymmetric syntheses for this compound, enabling chemists to selectively produce either the (R) or (S) form. A prominent modern approach achieves this with high fidelity through a multi-step sequence that begins with readily available chiral starting materials.[1][2][3]

This strategy hinges on the use of chiral amino acid esters, such as L- or D-alanine esters, to introduce the desired stereochemistry. The synthesis proceeds through a reductive amination followed by a deprotection-induced cyclization, a robust and high-yielding pathway.[1][2]

Detailed Experimental Protocol: Asymmetric Synthesis of (R)-3-Methylpiperazin-2-one

The following protocol is a representative modern method for synthesizing the (R)-enantiomer with high enantiomeric purity.[1][3]

Step 1: Synthesis of a Protected Aminoacetaldehyde

-

An N-protected ethanolamine, such as N-Cbz-ethanolamine, is oxidized using a mild oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation) to yield the corresponding N-protected aminoacetaldehyde. The protecting group (in this case, carbobenzoxy or Cbz) is crucial to prevent unwanted side reactions of the amine.

Step 2: Reductive Amination with a Chiral Amino Acid Ester

-

The N-Cbz-aminoacetaldehyde is reacted with the methyl ester of a chiral amino acid, in this case, (R)-alanine methyl ester, in an alcohol solvent like methanol.

-

A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is added to facilitate the reductive amination, forming the chiral diamine derivative: methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.

Step 3: Deprotection and Intramolecular Cyclization

-

The resulting diamine derivative is dissolved in methanol, and a palladium on carbon (Pd/C) catalyst is added.

-

The mixture is subjected to hydrogenation (H₂ gas at elevated pressure, e.g., 1.8 MPa) at room temperature. This step serves to cleave the Cbz protecting group.

-

Upon removal of the protecting group, the newly freed primary amine undergoes a spontaneous intramolecular cyclization with the ester group, forming the thermodynamically stable six-membered lactam ring.

-

The final product, (R)-3-methylpiperazin-2-one, is then purified via silica gel column chromatography. This method consistently achieves high yields (around 90%) and excellent enantiomeric excess (ee >98%).[1]

Caption: Asymmetric synthesis workflow for (R)-3-Methylpiperazin-2-one.

Comparative Overview of Synthetic Methodologies

The evolution from early, hazardous methods to modern, stereoselective routes represents a significant advancement in chemical synthesis. The following table summarizes the key differences.

| Feature | Early Racemic Synthesis (c. 1952) | Modern Asymmetric Synthesis |

| Starting Materials | Ethylenediamine, Acetaldehyde, Hydrocyanic Acid | N-Protected Ethanolamine, Chiral Alanine Ester |

| Key Reagents | Highly toxic hydrocyanic acid | Pd/C catalyst, NaBH(OAc)₃ |

| Stereoselectivity | None (produces racemate) | High (>98% ee) |

| Typical Yield | Not consistently high, often low | High (often >90%) |

| Safety & Environment | Extremely hazardous, high pollution potential | Significantly safer, less polluting |

| Reference | [1] | [1][2][3] |

The Role of this compound in Drug Discovery

The this compound scaffold is a cornerstone in the development of numerous therapeutic agents. Its rigid structure helps to properly orient functional groups for optimal interaction with biological targets, and the piperazinone motif itself can improve key drug properties like water solubility and bioavailability.[2][3]

Its applications are diverse:

-

Anticancer Agents: The piperazinone structure is a key fragment in molecules like (-)-Nutlin-3 , which inhibits the p53-MDM2 interaction. Furthermore, derivatives of N-methyl piperazine have shown promising cytotoxicity against various human cancer cell lines, potentially acting through EGFR inhibition.[1][4]

-

HIV Inhibitors: Chiral piperazine structures are integral to HIV protease inhibitors such as Indinavir .[1]

-

Neuroscience: The compound is a critical intermediate for synthesizing molecules targeting central nervous system disorders. For instance, it is a building block for developing selective κ opioid receptor antagonists for treating depression and anxiety, as well as ligands for voltage-gated calcium channels to treat neuropathic pain.[2][5]

-

Analytical Standards: It is also used as a reference standard, for example, as "Fezolinetant Impurity 14" in the quality control of the drug Fezolinetant.[2]

Caption: Applications of the this compound scaffold.

Physicochemical and Spectroscopic Profile

Proper characterization is essential for confirming the identity and purity of this compound.

| Property | Value |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol [2][6] |

| Appearance | White to light yellow solid[2][7] |

| Storage | 2-8°C under inert gas[2][7] |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will show characteristic signals for the methyl group (a doublet), the methine proton at the chiral center, and the methylene protons of the ethylenediamine backbone. The ¹³C NMR spectrum is distinguished by a signal for the amide carbonyl carbon, typically resonating in the downfield region around 170-175 ppm.[2]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. In electrospray ionization (ESI) mode, the molecule is typically observed as the protonated ion [M+H]⁺ at m/z 115.16 or as a sodium adduct [M+Na]⁺.[1][2]

Conclusion

The history of this compound is a compelling narrative of scientific progress. From its origins in high-risk, non-selective chemical reactions, its synthesis has evolved into a sophisticated and precise process, delivering enantiomerically pure material essential for modern drug discovery. This journey underscores the critical interplay between synthetic innovation and the demands of pharmaceutical development. Today, this compound stands as a testament to the power of chiral chemistry, serving as an indispensable tool for scientists and researchers dedicated to creating the next generation of targeted therapeutics. Its continued use in synthesizing novel, biologically active molecules ensures that its story is far from over.

References

- 1. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-3-Methylpiperazin-2-one | 922178-61-8 [chemicalbook.com]

A Technical Guide to 3-Methylpiperazin-2-one: Sourcing, Synthesis, and Application for Drug Development Professionals

Introduction: The Strategic Value of a Chiral Synthon

In the landscape of modern medicinal chemistry, the piperazine scaffold holds a privileged position, enhancing the pharmacokinetic profiles of numerous therapeutics.[1][2] Among its derivatives, 3-Methylpiperazin-2-one, a chiral six-membered lactam, serves as a crucial building block for constructing complex, pharmacologically active molecules.[1][3] Its defined stereochemistry is paramount, as different enantiomers can exhibit profoundly different biological activities, making the enantiomerically pure forms essential for developing safer and more effective targeted therapies.[3]